1-Cyclopropyl-1H-imidazol-4-amine hydrochloride
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Overview
Description
1-Cyclopropyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The compound is usually stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
1-Cyclopropyl-1H-imidazol-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-Cyclopropyl-1H-imidazol-4-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
1-Cyclopropyl-1H-imidazol-4-amine hydrochloride can be compared with other imidazole derivatives, such as:
1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride: This compound has a similar core structure but includes additional functional groups that may confer different biological activities.
4-Cyclopropyl-1H-imidazol-2-amine hydrochloride: Another similar compound with variations in the position of functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H10ClN3 |
---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
1-cyclopropylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-6-3-9(4-8-6)5-1-2-5;/h3-5H,1-2,7H2;1H |
InChI Key |
HTPBZFDWIFJNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=C2)N.Cl |
Origin of Product |
United States |
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